molecular formula C16H10N2O4S2 B4822363 (5E)-5-(4-hydroxy-3-nitrobenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-(4-hydroxy-3-nitrobenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4822363
M. Wt: 358.4 g/mol
InChI Key: YLKOCKIMSAOAIF-NTEUORMPSA-N
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Description

(5E)-5-(4-hydroxy-3-nitrobenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenyl group, and a nitrobenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(4-hydroxy-3-nitrobenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-hydroxy-3-nitrobenzaldehyde with 3-phenyl-2-thioxo-1,3-thiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(4-hydroxy-3-nitrobenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Amino derivatives.

    Reduction: Oxides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(5E)-5-(4-hydroxy-3-nitrobenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (5E)-5-(4-hydroxy-3-nitrobenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to its biological effects. Additionally, the thiazolidinone ring can interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(4-hydroxy-3-nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
  • (5E)-5-(4-hydroxy-3-nitrobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

(5E)-5-(4-hydroxy-3-nitrobenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenyl group, in particular, enhances its stability and potential for interaction with biological targets compared to its methyl and ethyl analogs.

Properties

IUPAC Name

(5E)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O4S2/c19-13-7-6-10(8-12(13)18(21)22)9-14-15(20)17(16(23)24-14)11-4-2-1-3-5-11/h1-9,19H/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKOCKIMSAOAIF-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)O)[N+](=O)[O-])/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-(4-hydroxy-3-nitrobenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5E)-5-(4-hydroxy-3-nitrobenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
(5E)-5-(4-hydroxy-3-nitrobenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
(5E)-5-(4-hydroxy-3-nitrobenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
(5E)-5-(4-hydroxy-3-nitrobenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

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